molecular formula C24H18BNO2 B2652729 Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)- CAS No. 1686100-04-8

Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-

Cat. No.: B2652729
CAS No.: 1686100-04-8
M. Wt: 363.22
InChI Key: BORLELIEOILAEA-UHFFFAOYSA-N
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Description

Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a complex aromatic structure, which includes a biphenyl and a carbazole moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including Suzuki-Miyaura coupling reactions .

Preparation Methods

The synthesis of boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, typically involves the following steps:

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Mechanism of Action

The mechanism of action of boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .

Properties

IUPAC Name

[9-(4-phenylphenyl)carbazol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-12-15-22-21-8-4-5-9-23(21)26(24(22)16-19)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORLELIEOILAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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